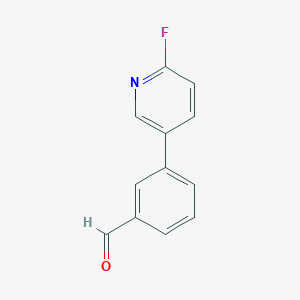
2-(Aminomethyl)cyclopentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of cyclopentanol, where an aminomethyl group is attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride typically involves the reaction of cyclopentanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Catalysts: Acidic catalysts may be used to facilitate the reaction.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity cyclopentanol, formaldehyde, and ammonia.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as crystallization or distillation to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)cyclopentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)cyclopentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simple alcohol with similar structural features but lacks the aminomethyl group.
Cyclopentylamine: Contains an amine group but lacks the hydroxyl group present in 2-(Aminomethyl)cyclopentanol hydrochloride.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and hydroxyl groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
2-(aminomethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H |
Clave InChI |
MYFZRXXEKVDQFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


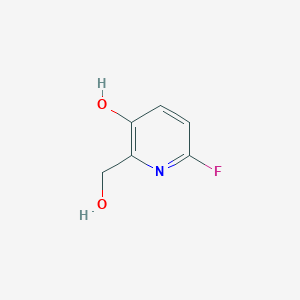


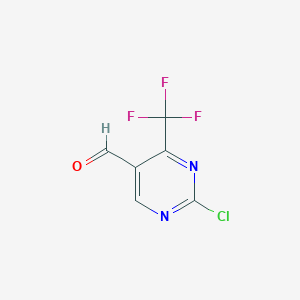
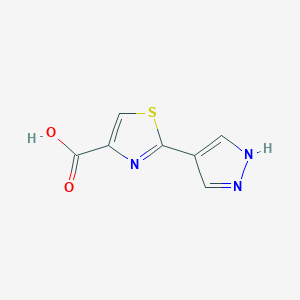
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)
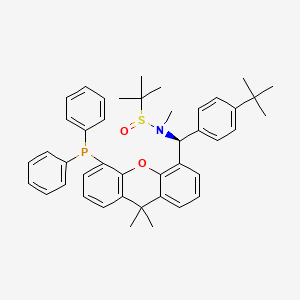

![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
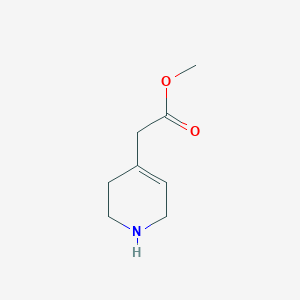
![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
